4-propyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
4-Propyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound featuring a thiadiazole ring system
Scientific Research Applications
Chemistry
In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in the construction of pharmaceuticals and other organic compounds.
Biology
The biological activity of this compound can be explored for potential therapeutic applications. It may interact with various biological targets, leading to the development of new drugs or treatments.
Medicine
Due to its structural complexity and potential biological activity, this compound could be investigated for its medicinal properties. It may exhibit pharmacological effects that could be beneficial in treating diseases or conditions.
Industry
In material science, this compound could be used in the development of new materials with unique properties. Its incorporation into polymers or other materials could enhance their performance or functionality.
Mechanism of Action
Target of Action
The primary target of the compound 4-propyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV . It effectively inhibits a wide range of nucleoside-resistant HBV mutants . The compound interacts with the HBV core protein, leading to conformational changes that disrupt the viral life cycle .
Biochemical Pathways
The compound affects the HBV life cycle, a biochemical pathway crucial for the replication and propagation of the virus . By modulating the conformation of the HBV core protein, this compound disrupts the normal functioning of this pathway, leading to a decrease in viral load .
Pharmacokinetics
It has been demonstrated that the compound can effectively inhibit hbv dna viral load when administered orally in an hbv aav mouse model .
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of HBV replication. This is achieved through the modulation of the HBV core protein, leading to a decrease in viral load .
Biochemical Analysis
Biochemical Properties
4-propyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways. The interaction between this compound and these enzymes involves binding to the active site, thereby preventing substrate access and subsequent catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to enzyme inhibition or activation, depending on the target . For example, the binding of this compound to a kinase may result in the inhibition of its catalytic activity, thereby affecting downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. This compound interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body . The metabolic pathways of this compound can influence metabolic flux and the levels of specific metabolites . For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed or excreted .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active or passive transport mechanisms and may accumulate in certain tissues or cellular compartments . The distribution of this compound can affect its localization and biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiadiazole core. One common approach is the cyclization of appropriate precursors containing sulfur and nitrogen atoms[_{{{CITATION{{{_1{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors or large-scale batch reactors, with careful control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be used to convert the thiadiazole ring to thiazolidines or other reduced forms.
Substitution: : Nucleophilic substitution reactions can occur at the nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles such as amines or alkoxides can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Thiazolidines or other reduced forms.
Substitution: : Substituted thiadiazoles with various functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Propyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)morpholine
4-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl)morpholine hydrochloride
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the thiadiazole ring and the propyl group. These features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-propyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5OS/c1-2-5-11-13(21-18-17-11)14(20)15-8-10-9-16-19-7-4-3-6-12(10)19/h9H,2-8H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBYERGJEYCORO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2=C3CCCCN3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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